molecular formula C12H15NO3 B8758930 Ethyl 2-formyl-3-(6-methyl-3-pyridyl)propionate CAS No. 72716-92-8

Ethyl 2-formyl-3-(6-methyl-3-pyridyl)propionate

Cat. No.: B8758930
CAS No.: 72716-92-8
M. Wt: 221.25 g/mol
InChI Key: IIOWETJNAPDAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-formyl-3-(6-methyl-3-pyridyl)propionate is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

72716-92-8

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 2-formyl-3-(6-methylpyridin-3-yl)propanoate

InChI

InChI=1S/C12H15NO3/c1-3-16-12(15)11(8-14)6-10-5-4-9(2)13-7-10/h4-5,7-8,11H,3,6H2,1-2H3

InChI Key

IIOWETJNAPDAGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CN=C(C=C1)C)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl 3-(6-methyl-3-pyridyl)propionate was formylated with ethyl formate and sodium hydride in 1,2-dimethoxyethane to give ethyl 2-formyl-3-(6-methyl-3-pyridyl)propionate m.p. 142°-144°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 16.0 g (0.083 mole) of 3-(6-methyl-3-pyridyl)-propionic acid ethyl ester and 9.6 g (0.13 mole) of formic acid ethyl ester is slowly added dropwise while cooling with ice to a suspension of 5.2 g of sodium hydride (80% on paraffin oil; 0.17 mole) in 30 ml of ethylene glycol dimethyl ether. On completion of the addition, the solution is stirred for 8 hours at room temperature. After the addition of 10 ml of ethyl acetate and 200 ml of ice water, the mixture is extracted three times with diethyl ether. The aqueous phase is diluted to pH 5.4 with dilute hydrochloric acid and the crystals precipitating are filtered under suction. Light brown crystals melting at 141°-142° C. are obtained in a yield of 12.8 g (70%).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of ethyl 3-(6-methyl-3-pyridyl)propionate (1.31 g) and ethyl formate (7.43 g) was added dropwise to a stirred suspension of sodium hydride (50% dispersion in oil, 4.07 g) in dry 1,2-dimethoxyethane (24 ml) maintained at 0°. The mixture was allowed to warm to room temperature, stirred overnight and poured into ice-water (300 g). The mixture was extracted with ether, the aqueous phase was adjusted to pH 5.4 with hydrochloric acid, and the solid which separated was collected to give ethyl 2-formyl-3-(6-methyl-3-pyridyl)propionate (10.5 g, 70%), m.p. 142°-4°.
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
7.43 g
Type
reactant
Reaction Step One
Quantity
4.07 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.